molecular formula C22H25N3O5S2 B3297345 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 895440-16-1

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B3297345
CAS RN: 895440-16-1
M. Wt: 475.6 g/mol
InChI Key: AKLQRJHBLABCJS-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen . The benzothiazole ring is substituted with methoxy groups at the 5 and 6 positions . The molecule also contains a sulfonyl group attached to a 2-methylpiperidine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the methoxy groups, the sulfonyl group, and the amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring, for example, might undergo electrophilic substitution reactions. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might confer aromaticity, while the methoxy, sulfonyl, and amide groups could contribute to its polarity and potential for hydrogen bonding .

Future Directions

The study of benzothiazole derivatives is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activities .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-14-6-4-5-11-25(14)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-17-12-18(29-2)19(30-3)13-20(17)31-22/h7-10,12-14H,4-6,11H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLQRJHBLABCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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